molecular formula C13H15N3O4 B2499599 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide CAS No. 420812-64-2

1-(4-Nitrobenzoyl)-4-piperidinecarboxamide

Cat. No.: B2499599
CAS No.: 420812-64-2
M. Wt: 277.28
InChI Key: WTRQTFDCQZCLFL-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzoyl)-4-piperidinecarboxamide is an organic compound that features a piperidine ring substituted with a nitrobenzoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide typically involves the acylation of piperidine with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in a solvent like chloroform. The mixture is cooled to 0°C to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Strong nucleophiles such as hydroxide or methoxide ions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Reduction: 1-(4-Aminobenzoyl)-4-piperidinecarboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-nitrobenzoic acid and piperidine.

Scientific Research Applications

1-(4-Nitrobenzoyl)-4-piperidinecarboxamide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide is unique due to the combination of the nitrobenzoyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic uses.

Properties

IUPAC Name

1-(4-nitrobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c14-12(17)9-5-7-15(8-6-9)13(18)10-1-3-11(4-2-10)16(19)20/h1-4,9H,5-8H2,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRQTFDCQZCLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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